molecular formula C18H19N3O4S2 B2445551 1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1207030-80-5

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2445551
CAS No.: 1207030-80-5
M. Wt: 405.49
InChI Key: JRIJGLIDZOWVBM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, a thienyl group, and an oxadiazole ring, all attached to a piperidine backbone. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-24-14-4-6-15(7-5-14)27(22,23)21-10-8-13(9-11-21)18-19-17(20-25-18)16-3-2-12-26-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIJGLIDZOWVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the oxadiazole ring through cyclization reactions. The thienyl group is then attached via a substitution reaction, and finally, the methoxyphenylsulfonyl group is introduced through sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reactions and to purify the final product. The use of catalysts and solvents that favor the desired reaction pathways is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine has been studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4-Iodobenzoic Acid: Contains an iodine atom attached to a benzoic acid moiety.

    Suberanilic Acid: An amide alkaloid with antimicrobial properties.

Uniqueness

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds like cresol or 4-iodobenzoic acid, this compound’s complex structure allows for a broader range of applications and interactions in various scientific fields.

Biological Activity

1-(4-Methoxybenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C18H19N3O4S2
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1207030-80-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Sulfonyl Intermediate : The reaction begins with the sulfonylation of 4-methoxybenzenesulfonyl chloride.
  • Coupling with Thiophene : The sulfonyl intermediate is coupled with thiophene derivatives.
  • Formation of Oxadiazole Ring : A cyclization reaction yields the oxadiazole moiety, completing the synthesis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine and oxadiazole moieties have shown significant activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi10.5
Compound BBacillus subtilis8.3
This compoundTBDTBD

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes are critical in several biological pathways and represent targets for therapeutic intervention.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive Inhibition12.0
UreaseNon-competitive Inhibition5.6

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Enzyme Binding : The compound may interact directly with enzyme active sites, inhibiting their function.
  • Receptor Modulation : It may modulate receptor activity involved in neurotransmission and other cellular processes.

Case Studies

A recent study demonstrated the efficacy of similar compounds in animal models for treating infections caused by resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the structure of piperidine derivatives.

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